

Application Notes and Protocols for UCM765

Administration In Vivo

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Compound of Interest

Compound Name: UCM765

Cat. No.: B1683360

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Audience: Researchers, scientists, and drug development professionals.

Introduction

UCM765 is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the Janus kinase (JAK) signal transducer and activator of transcription (STAT) signaling pathway. [1][2] Dysregulation of this pathway is implicated in the pathogenesis of autoimmune diseases, particularly rheumatoid arthritis (RA). [3] **UCM765** is under investigation as a therapeutic agent to mitigate the inflammatory response in RA. [2] These application notes provide detailed protocols for the in vivo administration of **UCM765**, focusing on the collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for RA. [4][5]

Quantitative Data Summary

Formulation and Vehicle Selection

The selection of an appropriate vehicle is critical for ensuring the solubility and bioavailability of **UCM765** for in vivo studies. [6][7] Due to its hydrophobic nature, **UCM765** requires a formulation that enhances its solubility for effective administration. [8]

Table 1: **UCM765** Formulation for In Vivo Administration

Parameter	Details	Rationale
Compound	UCM765	Kinase X Inhibitor
Vehicle Composition	10% DMSO, 40% PEG300, 50% Saline	Solubilizes the hydrophobic compound for parenteral administration. [7]
Final Concentration	1 mg/mL and 5 mg/mL	Allows for dosing at 10 mg/kg and 50 mg/kg in a standard 10 mL/kg injection volume.
Appearance	Clear, colorless solution	Visual confirmation of complete dissolution.

| Storage | Store at 4°C for up to 1 week. Prepare fresh for long-term studies. | Ensures stability and prevents precipitation. |

Pharmacokinetic Profile

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of **UCM765**.[\[9\]](#) The following data was generated in 8-week-old female C57BL/6 mice.[\[10\]](#)

Table 2: Pharmacokinetic Parameters of **UCM765** in C57BL/6 Mice

Parameter	Intravenous (IV) - 2 mg/kg	Oral (PO) - 10 mg/kg
Cmax (ng/mL)	1250 ± 180	850 ± 110
Tmax (h)	0.08	1.0
AUC (0-t) (ng·h/mL)	1890 ± 250	4120 ± 530
Half-life (t½) (h)	2.5 ± 0.4	3.1 ± 0.5

| Bioavailability (%) | N/A | 43.6 |

Data are presented as mean ± SD (n=3 mice per group).

Efficacy in Collagen-Induced Arthritis (CIA) Model

The efficacy of **UCM765** was evaluated in the CIA mouse model, which shares pathological and immunological features with human RA.^[4]^[11]

Table 3: Efficacy of **UCM765** in the Mouse CIA Model

Treatment Group	Administration Route	Dose (mg/kg)	Mean Arthritis Score (Day 42)	Paw Thickness (mm, Day 42)
Vehicle Control	IP	N/A	10.2 ± 1.5	3.8 ± 0.4
UCM765	IP	10	5.1 ± 0.8*	2.5 ± 0.3*

| **UCM765** | IP | 50 | 2.3 ± 0.5* | 1.9 ± 0.2* |

*Data are presented as mean ± SD (n=8 mice per group). p < 0.01 compared to vehicle control. Arthritis is scored on a scale of 0-16.^[11]

Experimental Protocols

Protocol 1: Preparation of UCM765 Formulation for In Vivo Administration

This protocol describes the preparation of a **UCM765** solution for intraperitoneal (IP) or intravenous (IV) injection.

Materials:

- **UCM765** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Saline (0.9% NaCl), sterile
- Sterile, conical tubes (1.5 mL and 15 mL)

- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh **UCM765**: Accurately weigh the required amount of **UCM765** powder in a sterile microcentrifuge tube.
- Initial Dissolution in DMSO: Add the required volume of DMSO to achieve a 10x stock concentration (e.g., for a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in DMSO). Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
- Add PEG300: In a separate sterile 15 mL conical tube, add the required volume of PEG300.
- Combine DMSO and PEG300: While vortexing the PEG300, slowly add the **UCM765**/DMSO solution. This gradual addition is crucial to prevent precipitation.
- Final Dilution with Saline: While continuously vortexing, slowly add the sterile saline to the DMSO/PEG300 mixture to reach the final desired concentration and vehicle ratio (10% DMSO, 40% PEG300, 50% Saline).
- Final Check: The final solution should be clear and free of any precipitate. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
- Storage: Use the formulation immediately or store at 4°C for up to one week. Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity.

Protocol 2: Administration of UCM765 in the Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis and subsequent treatment with **UCM765** in DBA/1 mice.^[4]

Materials:

- DBA/1 mice (male, 8-10 weeks old)[[11](#)]
- Bovine Type II Collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **UCM765** formulation (from Protocol 1)
- Vehicle control formulation
- Syringes and needles (27G for injections)
- Calipers for paw measurement

Procedure:

- Induction of Arthritis (Day 0):
 - Prepare an emulsion of 2 mg/mL bovine type II collagen in Complete Freund's Adjuvant (CFA).
 - Immunize each mouse with 100 μ L of the emulsion via intradermal injection at the base of the tail.[[4](#)][[11](#)]
- Booster Immunization (Day 21):
 - Prepare an emulsion of 2 mg/mL bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
 - Administer a booster injection of 100 μ L of the emulsion at a different site near the base of the tail.[[12](#)]
- Treatment Initiation (Day 25):
 - Randomize mice into treatment groups (Vehicle, 10 mg/kg **UCM765**, 50 mg/kg **UCM765**) once initial signs of arthritis appear (typically around day 25-28).

- Administer **UCM765** or vehicle control via intraperitoneal (IP) injection once daily. The injection volume should be 10 mL/kg of body weight.
- Monitoring and Assessment:
 - Arthritis Score: From Day 21 onwards, monitor the mice three times a week for the onset and severity of arthritis. Score each of the four paws on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling with limited joint use, 4=ankylosis). The maximum score per mouse is 16.[11]
 - Paw Thickness: Measure the thickness of the hind paws using digital calipers three times a week.
 - Body Weight: Record the body weight of each mouse three times a week as an indicator of general health and potential toxicity.[13]
- Study Termination (Day 42):
 - At the end of the study, euthanize mice according to approved institutional guidelines.
 - Collect blood for serum analysis (e.g., cytokine levels) and paws for histological analysis to assess joint damage and inflammation.

Visualizations

Signaling Pathway

Figure 1: Proposed mechanism of action for **UCM765**.

Experimental Workflow

Figure 2: Experimental workflow for the CIA mouse model.

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